2,2,2-Trideuterioacetic acid

Overview

Description

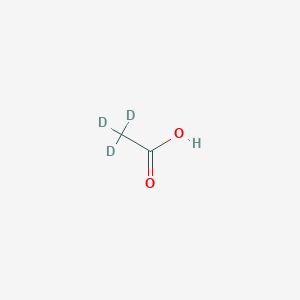

2,2,2-Trideuterioacetic acid, also known as acetic acid-2,2,2-d3, is a deuterated analog of acetic acid. It is characterized by the replacement of the three hydrogen atoms in the methyl group with deuterium atoms. This isotopologue of acetic acid is widely used in various fields of research due to its unique properties .

Mechanism of Action

Acetic acid-2,2,2-d3, also known as Acetic acid-C,C,C-d3 or 2,2,2-Trideuterioacetic acid, is a deuterated form of acetic acid . It is primarily used in the realm of chemical research to study reaction mechanisms and the dynamics of chemical processes . Its incorporation of deuterium, a stable isotope of hydrogen, allows it to act as a stable isotopic label that can be tracked using various spectroscopic techniques .

Target of Action

Acetic acid is a product of the oxidation of ethanol and of the destructive distillation of wood .

Mode of Action

The deuterium atoms in the compound allow it to be tracked using various spectroscopic techniques, providing valuable insights into reaction mechanisms and the dynamics of chemical processes .

Biochemical Pathways

One pathway that involves acetic acid is the wood–ljungdahl pathway, which comprises two branches that convert co2 to formic acid and co, respectively, which are then combined to generate acetyl-coa and acetic acid .

Biochemical Analysis

Biochemical Properties

Acetic acid-2,2,2-d3 plays a significant role in biochemical reactions. It is involved in the formation of acetyl-CoA, a crucial molecule in metabolism that participates in many biochemical reactions . Acetyl-CoA is a central metabolic intermediate that links glycolysis and beta-oxidation to the tricarboxylic acid cycle and participates in protein acetylation .

Cellular Effects

Acetic acid-2,2,2-d3 has a toxic effect on most microorganisms at concentrations as low as 0.5 wt% . This toxic effect results mostly from acetic acid dissociation inside microbial cells, causing a decrease of intracellular pH and metabolic disturbance by the anion, among other deleterious effects .

Molecular Mechanism

The molecular mechanism of Acetic acid-2,2,2-d3 involves its conversion to acetyl-CoA, a key molecule in many biochemical reactions . This conversion is facilitated by acyl-CoA short-chain synthetases . Acetyl-CoA then participates in various metabolic pathways, influencing cellular processes at the molecular level .

Temporal Effects in Laboratory Settings

It is known that the presence of acetic acid can suppress the formation of nitrate to different extents in laboratory settings .

Metabolic Pathways

Acetic acid-2,2,2-d3 is involved in the formation of acetyl-CoA, a central molecule in many metabolic pathways . Acetyl-CoA plays a pivotal role in the tricarboxylic acid cycle, fatty acid synthesis, and protein acetylation .

Subcellular Localization

The subcellular localization of Acetic acid-2,2,2-d3 is not well-defined. Its product, acetyl-CoA, is found in multiple cellular compartments, including the cytoplasm, mitochondria, and nucleus, where it participates in various metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trideuterioacetic acid can be synthesized through several methods. One common approach involves the reaction of deuterated methanol (CD3OD) with carbon monoxide (CO) in the presence of a catalyst such as rhodium or iridium complexes. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the deuterated acetic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the final product. The process involves stringent control of reaction conditions to maintain the isotopic purity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trideuterioacetic acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: It can be oxidized to produce deuterated carbon dioxide (CD2O2) and water (D2O).

Reduction: Reduction reactions can convert it to deuterated ethanol (CD3CH2OD).

Substitution: It can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

Substitution: Nucleophiles like sodium deuteroxide (NaOD) can be employed.

Major Products:

Oxidation: Deuterated carbon dioxide and water.

Reduction: Deuterated ethanol.

Substitution: Various deuterated organic compounds depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trideuterioacetic acid has extensive applications in scientific research:

Chemistry: It is used as a solvent and reagent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which minimizes background signals.

Biology: It serves as a tracer in metabolic studies to track biochemical pathways involving acetic acid.

Medicine: It is used in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Comparison with Similar Compounds

Acetic acid-d4: Another deuterated form of acetic acid with four deuterium atoms.

Propionic-d5 acid: A deuterated analog of propionic acid.

Ethanol-2,2,2-d3: A deuterated form of ethanol.

Uniqueness: 2,2,2-Trideuterioacetic acid is unique due to its specific isotopic substitution pattern, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its properties are distinct from other deuterated compounds, providing specific advantages in various research applications .

Properties

IUPAC Name |

2,2,2-trideuterioacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBSBXVTEAMEQO-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50149534 | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-02-3, 79562-15-5 | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid-C,C,C-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50149534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETIC ACID-2-13C, 2,2,2-d3, * ATOM % 13C,* ATOM % D | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Acetic acid-2,2,2-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[2.2.2]octane-1,4-diol](/img/structure/B73494.png)